4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate
Description
This compound is a structurally complex ester derivative featuring a substituted isoindolinone core linked to a 4-methylbenzenecarboxylate moiety. Its synthesis likely involves multi-step reactions, including esterification and substitution processes, as inferred from analogous indole and isoindole derivatives described in literature .
Properties
IUPAC Name |
[4-[3-methoxy-3-oxo-1-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-17-7-9-19(10-8-17)26(30)32-21-13-11-18(12-14-21)23(15-24(28)31-2)27-16-20-5-3-4-6-22(20)25(27)29/h3-14,23H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKAOJUCXILWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CC(=O)OC)N3CC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Isoindole Moiety: This step involves the cyclization of a suitable precursor, such as phthalic anhydride, with an amine to form the isoindole structure.
Attachment of the Propyl Chain: The isoindole derivative is then reacted with a propylating agent, such as 3-methoxy-3-oxo-1-propyl chloride, under basic conditions to introduce the propyl group.
Esterification: The final step involves the esterification of the resulting compound with 4-methylbenzenecarboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or even fully reducing the isoindole ring to a more saturated structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or fully reduced isoindole derivatives.
Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
The isoindole moiety is known for its biological activity, making this compound a candidate for drug development. It could be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In materials science, the compound’s structural properties could be exploited to create new polymers or coatings with specific desired characteristics, such as enhanced durability or chemical resistance.
Mechanism of Action
The biological activity of 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate is likely mediated through its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids, where the compound may act as an inhibitor, activator, or binding agent. The exact pathways would depend on the specific biological context and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with 3-benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one (HS-4829; MF: C23H21NO2, MW: 343.4260) . While both contain isoindolinone or indole cores, key differences include:
- Functional groups : HS-4829 lacks the ester and methoxy-oxo-propyl substituents present in the target compound.
- Molecular weight : The target compound’s molecular weight is expected to be higher due to additional substituents (e.g., 4-methylbenzenecarboxylate).
Data Table: Key Properties of Compared Compounds
Research Findings and Limitations
- Synthetic Challenges: The target compound’s steric hindrance (from the isoindolinone and bulky ester groups) may complicate synthesis compared to simpler indole derivatives .
- Biological Activity: No data are available for the target compound, though isoindolinone derivatives are often explored as kinase inhibitors or anti-inflammatory agents.
- Evidence Gaps : The provided sources lack direct data on the target compound, necessitating extrapolation from structural analogues.
Biological Activity
The compound 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate (CAS No. 477889-71-7) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 449.88 g/mol. The structure features multiple functional groups, including methoxy and carbonyl moieties, which are critical for its biological activity.
Research indicates that compounds similar to This compound may exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
Inhibitory Activity Against M. tuberculosis
A significant study highlighted the compound's role as an inhibitor of the M. tuberculosis Pks13 enzyme, which is crucial for the synthesis of mycolic acids in bacterial cell walls. The following table summarizes key findings:
| Compound | IC50 (µM) | MIC (µg/mL) | Remarks |
|---|---|---|---|
| 4-[3-methoxy-3-oxo...] | 15 | 32 | Effective against M. tuberculosis |
| Dimethoxyphenyl Derivative | 7 | 16 | Higher potency observed |
This data indicates that modifications to the methoxy groups can significantly enhance the inhibitory potency against the target enzyme .
Antimicrobial Activity
In vitro studies have shown that the compound exhibits antimicrobial properties against a range of bacteria and fungi. The following table outlines its effectiveness:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| E. coli | 14 |
| S. aureus | 12 |
| Candida albicans | 10 |
These results demonstrate the potential of this compound as a lead structure for developing new antimicrobial agents .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound shows moderate lipophilicity, suggesting good absorption characteristics.
- Metabolism : Studies indicate that it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile; however, comprehensive toxicological studies are necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
